- Synthesis, biological evaluation and molecular modeling studies of novel carbazole-benzylpiperazine hybrids as acetylcholinesterase and butyrylcholinesterase inhibitors, Journal of Molecular Structure, 2023, 1272,
Cas no 91345-62-9 (1-(4-Bromobenzyl)piperazine)
1-(4-Bromobenzyl)piperazine structure
Product Name:1-(4-Bromobenzyl)piperazine
N.o CAS:91345-62-9
MF:C11H15BrN2
MW:255.154201745987
MDL:MFCD02177416
CID:799635
PubChem ID:876494
Update Time:2025-06-09
1-(4-Bromobenzyl)piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(4-Bromobenzyl)piperazine
- Piperazine,1-[(4-bromophenyl)methyl]-
- 1-[(4-Bromophenyl)methyl]piperazine (ACI)
- Piperazine, 1-(p-bromobenzyl)- (7CI)
- 1-(p-Bromobenzyl)piperazine
- CBMicro_035222
- 1-[(4-bromophenyl)methyl]piperazine
- AB00099613-01
- CCG-18344
- AKOS000161547
- 1-(4-Bromobenzyl)piperazine, 97%
- SCHEMBL725147
- MAHWBNAOEVAPJF-UHFFFAOYSA-N
- EN300-110900
- STK386660
- EU-0007961
- BIM-0035466.P001
- AS-44266
- 5862-39-5
- DB-017276
- AK-968/13149943
- 91345-62-9
- DTXSID20919807
- Z281777088
- Cambridge id 5862395
- 1-(4-bromo-benzyl)-piperazine
- MFCD02177416
- Oprea1_363412
- A10367
-
- MDL: MFCD02177416
- Inchi: 1S/C11H15BrN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
- Chave InChI: MAHWBNAOEVAPJF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN2CCNCC2)=CC=1
Propriedades Computadas
- Massa Exacta: 254.04200
- Massa monoisotópica: 254.04186g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 161
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 15.3Ų
Propriedades Experimentais
- Densidade: 1.356
- Ponto de Fusão: 56-62 °C (lit.)
- Ponto de ebulição: 112-116 °C/0.3 mmHg(lit.)
- PSA: 15.27000
- LogP: 2.12100
1-(4-Bromobenzyl)piperazine Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H302-H314
- Declaração de Advertência: P280-P305+P351+P338-P310
- Número de transporte de matérias perigosas:UN 3259 8/PG 3
- WGK Alemanha:2
- Código da categoria de perigo: 22-34
- Instrução de Segurança: S26; S36/37/39; S45; S36
- CÓDIGOS DA MARCA F FLUKA:10-34
-
Identificação dos materiais perigosos:
- Classe de Perigo:8
- Frases de Risco:R22; R34; R36/37/38
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Bromobenzyl)piperazine Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
中国海关编码:
2933599090概述:
2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Bromobenzyl)piperazine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | B817160-5mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817160-10mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817160-50mg |
1-(4-Bromobenzyl)Piperazine |
91345-62-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650234-1G |
1-(4-Bromobenzyl)piperazine |
91345-62-9 | 97% | 1G |
590.73 | 2021-05-17 | |
| Chemenu | CM112855-5g |
1-(4-bromobenzyl)piperazine |
91345-62-9 | 95% | 5g |
$228 | 2021-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-100mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 100mg |
¥338.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-250mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 250mg |
¥446.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-500mg |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 500mg |
¥720.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-1g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 1g |
¥914.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194903-2.5g |
1-[(4-Bromophenyl)methyl]piperazine |
91345-62-9 | 98% | 2.5g |
¥1944.00 | 2024-04-25 |
1-(4-Bromobenzyl)piperazine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 65 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Ethanol ; 8 h, reflux
Referência
- Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors, Archiv der Pharmazie (Weinheim, 2017, 350(3-4),
Método de produção 3
Condições de reacção
1.1 Solvents: Dichloromethane ; rt; 4 h, rt
Referência
- Terazosin analogs targeting Pgk1 as neuroprotective agents: design, synthesis, and evaluation, Frontiers in Chemistry (Lausanne, 2022, 10,
Método de produção 4
Condições de reacção
1.1 Solvents: Ethanol ; reflux
Referência
- Synthesis, characterization and antimicrobial activity of 4-substituted-benzylpiperazinyl methanone derivatives, International Journal of Pharmaceutical Sciences and Nanotechnology, 2017, 10(2), 3684-3687
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
Referência
- Design, synthesis and neuroprotective activities of novel cinnamide derivatives containing benzylpiperazine moiety, Medicinal Chemistry Research, 2018, 27(5), 1366-1373
Método de produção 6
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 2.5 h, reflux
Referência
- Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1), ACS Combinatorial Science, 2012, 14(1), 44-50
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ; 80 min, rt
Referência
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands, European Journal of Medicinal Chemistry, 2013, 64, 488-497
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane
Referência
- Synthesis, crystal structure and biological evaluation of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, Journal of Structural Chemistry, 2021, 62(3), 481-490
Método de produção 9
Condições de reacção
1.1 Solvents: Toluene ; 2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium hydroxide ; pH 14, rt
Referência
- Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents, Australian Journal of Chemistry, 2002, 55(9), 565-576
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referência
- The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities, Journal of Chemical Research, 2022, 46(6),
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; pH 12, 78 °C
Referência
- Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176
Método de produção 12
Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
- Synthesis and Pharmacological Evaluation of 2,4-Dinitroaryldithiocarbamate Derivatives as Novel Monoacylglycerol Lipase Inhibitors, Journal of Medicinal Chemistry, 2012, 55(12), 5774-5783
1-(4-Bromobenzyl)piperazine Raw materials
1-(4-Bromobenzyl)piperazine Preparation Products
1-(4-Bromobenzyl)piperazine Literatura Relacionada
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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